Propafenone-(phenyl-d5) hydrochloride CAS number search
Propafenone-(phenyl-d5) hydrochloride CAS number search
Propafenone-(phenyl-d5) Hydrochloride: A Technical Whitepaper on Isotopic Labeling, Pharmacodynamics, and Bioanalytical Methodologies
Executive Summary
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is heavily reliant on the quality of internal standards. Propafenone, a potent Class 1C antiarrhythmic agent, presents unique bioanalytical challenges due to its extensive hepatic first-pass metabolism and high susceptibility to matrix effects in human plasma[1].
To achieve absolute quantification, Propafenone-(phenyl-d5) hydrochloride (CAS: 93909-48-9) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the causality behind isotopic placement, the electrophysiological mechanisms of the parent drug, and a self-validating bioanalytical workflow designed to eliminate matrix-induced ion suppression.
Chemical Profiling and the Causality of Phenyl Labeling
When selecting a deuterated internal standard, the position of the deuterium atoms dictates the chemical stability of the molecule during extraction and ionization. Propafenone has multiple deuterated variants (e.g., propyl-d5, propoxy-d5); however, the phenyl-d5 variant is particularly advantageous.
The Causality of Phenyl-d5: Deuterium atoms placed on aliphatic chains or near heteroatoms (like oxygen or nitrogen) are prone to hydrogen-deuterium (H/D) exchange when exposed to protic solvents (e.g., methanol, water) or acidic mobile phases. By incorporating the five deuterium atoms into the stable aromatic phenyl ring, the C-D bonds are shielded from electrophilic substitution under standard LC-MS/MS conditions. This guarantees a permanent +5 Da mass shift, preventing isotopic cross-talk with the unlabeled analyte[2][3].
Table 1: Physicochemical Specifications
| Parameter | Unlabeled Propafenone HCl | Propafenone-(phenyl-d5) HCl |
|---|---|---|
| CAS Number | 34183-22-7[2] | 93909-48-9[2] |
| Molecular Formula | C₂₁H₂₈ClNO₃ | C₂₁H₂₃D₅ClNO₃[4] |
| Molecular Weight | 377.90 g/mol | 382.94 g/mol [4] |
| Mass Shift (Δm) | N/A | +5.04 Da |
| Primary Application | Active Pharmaceutical Ingredient | SIL-IS for LC-MS/MS, NMR, GC-MS[2] |
Pharmacodynamics and Mechanism of Action
Propafenone is primarily classified as a Class 1C antiarrhythmic. Its clinical efficacy is derived from a multi-target binding profile, which is crucial to understand when monitoring its active metabolites (such as 5-hydroxypropafenone)[1].
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Sodium Channel Blockade (Nav1.5): Propafenone potently inhibits the fast inward sodium current, drastically reducing the maximum upstroke velocity (Phase 0) of the cardiac action potential. This leads to a dose-dependent decrease in conduction velocity (prolonged PR and QRS intervals)[5].
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β-Adrenergic Antagonism: Structurally similar to propranolol, propafenone exhibits weak β-blocking activity, reducing sympathetic tone and heart rate[5].
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Potassium Channel Blockade: It moderately inhibits ATP-sensitive potassium channels and hERG channels, slightly prolonging repolarization[5].
Caption: Propafenone Mechanism of Action in Cardiac Electrophysiology
Bioanalytical Methodologies: Self-Validating LC-MS/MS Protocol
When extracting propafenone from human plasma, traditional protein precipitation (PPT) leaves behind endogenous phospholipids (e.g., glycerophosphocholines). In the electrospray ionization (ESI) source, these phospholipids compete with propafenone for charge, causing severe ion suppression.
To counteract this, the following protocol utilizes Hybrid-SPE (Solid Phase Extraction) technology. The zirconia-coated silica in the Hybrid-SPE selectively binds the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing the target analyte and the Propafenone-(phenyl-d5) IS to pass through unhindered[1].
Step-by-Step Extraction & Validation Protocol
This protocol is designed as a self-validating system, incorporating System Suitability Tests (SST) and Quality Controls (QC) to ensure data integrity.
Step 1: Reagent & System Suitability Preparation
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Prepare a 1 mg/mL primary stock of Propafenone-(phenyl-d5) HCl in LC-MS grade methanol[1].
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Dilute to a working IS solution of 50 ng/mL in Methanol:Water (50:50, v/v).
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Validation Check (SST): Inject the IS working solution directly into the MS to verify the precursor [M+H]⁺ at m/z 347.2 and ensure S/N ratio ≥ 5.
Step 2: Sample Spiking & Hybrid-SPE Extraction
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Aliquot 100 µL of human plasma (Blank, QC, or Patient Sample) into a microcentrifuge tube.
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Add 10 µL of the Propafenone-(phenyl-d5) working IS solution. Vortex for 10 seconds.
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Add 300 µL of precipitation solvent (1% Formic Acid in Acetonitrile) to denature proteins.
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Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes.
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Transfer the supernatant to a Hybrid-SPE Phospholipid cartridge. Apply vacuum (10 in Hg) to collect the eluate.
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Validation Check (Matrix Blank): Process a blank plasma sample without the analyte/IS to confirm the absence of endogenous peaks at the specific retention times (approx. 2.17 min)[1].
Step 3: Chromatographic Separation
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Column: Gemini C18, 75 × 4.6 mm, 3.0 µm (or equivalent)[1].
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Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Methanol (B).
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Flow Rate: 0.5 mL/min. Total run time: 4.0 min[1].
Step 4: Mass Spectrometric Detection (ESI+)
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Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
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Validation Check (Accuracy/Precision): Ensure intra-day and inter-day precision (%CV) for QC samples remains below 15%, and accuracy falls between 85% and 115%[1].
Caption: Bioanalytical LC-MS/MS Workflow Using Propafenone-(phenyl-d5)
Pharmacokinetic and Mass Spectrometry Parameters
The use of Propafenone-(phenyl-d5) allows for highly sensitive limits of quantification (LLOQ), typically reaching down to 0.5 ng/mL for the parent drug[1]. This sensitivity is critical for characterizing the PK profile of propafenone, which undergoes extensive polymorphic metabolism via CYP2D6.
Table 2: Analytical and Pharmacokinetic Data Summary
| Parameter | Propafenone | 5-Hydroxypropafenone (Active Metabolite) |
|---|---|---|
| Metabolic Pathway | Parent Drug | CYP2D6 Oxidation[1] |
| Typical Retention Time | ~2.18 min[1] | ~1.71 min[1] |
| LLOQ in Plasma | 0.5 ng/mL[1] | 0.25 ng/mL[1] |
| ESI+ Precursor Ion[M+H]⁺ | m/z 342.2 | m/z 358.2 |
| IS Retention Time | ~2.17 min (Propafenone-d5)[1] | - |
Note: The near-identical retention time of Propafenone-(phenyl-d5) (2.17 min) to the unlabeled parent drug (2.18 min) ensures that both compounds elute into the MS source at the exact same moment, perfectly compensating for any residual matrix suppression[1].
References
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Scholars Research Library. "A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone." Der Pharma Chemica. Available at:[Link]
